(3R,4S)-4-(Benzyloxy)-3-ethylpentanal
Description
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is a chiral aldehyde derivative featuring a benzyl-protected hydroxyl group at the C4 position and an ethyl substituent at the C3 position. Its molecular formula is C₁₄H₂₀O₂ (molecular weight: 220.31 g/mol). The compound’s stereochemistry (3R,4S) is critical for its reactivity and applications in asymmetric synthesis, particularly as a building block for pharmaceuticals or natural products. The benzyloxy group serves as a protective moiety for the alcohol, enabling selective reactions at the aldehyde functional group .
Properties
CAS No. |
917871-19-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C14H20O2/c1-3-14(9-10-15)12(2)16-11-13-7-5-4-6-8-13/h4-8,10,12,14H,3,9,11H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
AVMCMUOFPIPMKJ-GXTWGEPZSA-N |
Isomeric SMILES |
CC[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CC=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry. The starting materials typically include a suitable aldehyde and a benzyloxy-protected alcohol. The reaction conditions often involve the use of a chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanoic acid.
Reduction: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanol.
Substitution: The products depend on the substituent introduced, such as (3R,4S)-4-(Benzyloxy)-3-ethylpentyl halide.
Scientific Research Applications
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The benzyloxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues: (3S,4S) and (3R,4S) Diastereomers
Compounds 32b and 33b from are diastereomeric nitriles synthesized via Methods A and B. These share the benzyloxy and trimethylsilyloxy groups but differ in stereochemistry and functional groups:
- 32b : (3S,4S)-4-(Benzyloxy)-2,2-diphenyl-3-(trimethylsilyloxy)pentanenitrile (yield: 83%, single diastereomer via Method A).
- 33b : (3R,4S) diastereomer, formed alongside 32b in Method B .
| Parameter | (3R,4S)-4-(Benzyloxy)-3-ethylpentanal | 32b | 33b |
|---|---|---|---|
| Functional Groups | Aldehyde, benzyloxy, ethyl | Nitrile, benzyloxy, TMS-ether | Nitrile, benzyloxy, TMS-ether |
| Stereochemistry | 3R,4S | 3S,4S | 3R,4S |
| Protective Groups | Benzyl | Benzyl, TMS | Benzyl, TMS |
| Molecular Weight | 220.31 g/mol | ~500 g/mol (estimated) | ~500 g/mol (estimated) |
| Key Reactivity | Nucleophilic addition at aldehyde | Nitrile hydrolysis | Nitrile hydrolysis |
Key Insights :
- The aldehyde in (3R,4S)-4-(Benzyloxy)-3-ethylpentanal offers direct access to nucleophilic additions (e.g., Grignard reactions), whereas nitriles in 32b/33b require harsher conditions for conversion to carboxylic acids or amines.
- Stereochemistry influences crystallization and diastereoselectivity in downstream reactions. Method A’s single diastereomer (32b) suggests superior stereocontrol compared to Method B .
Functional Group Variants: Ester and Silyl-Protected Analogues
4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester ()
- Molecular Weight : 266.25 g/mol.
- Functional Groups : Ester, ketone, benzo[1,3]dioxoloxy.
- Protective Group : Benzo[1,3]dioxol (acid-sensitive).
| Parameter | (3R,4S)-4-(Benzyloxy)-3-ethylpentanal | 4-(Benzo[1,3]dioxol...) Ester |
|---|---|---|
| Reactivity | Aldehyde (electrophilic) | Ester (nucleophilic acyl substitution), ketone |
| Stability | Benzyl stable under basic conditions | Benzo[1,3]dioxol labile in acid |
| Applications | Chiral synthesis | Potential β-ketoester precursor |
Key Insights :
- The benzo[1,3]dioxol group in the ester compound is less stable under acidic conditions compared to benzyl, limiting its utility in acid-mediated reactions.
- The ketone and ester functionalities enable Claisen or Aldol condensations, contrasting with the aldehyde’s role in elongation reactions .
Silyl-Protected Analogues ()
The compound in contains a tert-butyldimethylsilyl (TBS) group, which is bulkier and more hydrolytically stable than benzyl.
- Key Differences: TBS protection requires fluoride-based deprotection (e.g., TBAF), whereas benzyl groups are removed via hydrogenolysis. Steric hindrance from TBS may reduce reaction rates at adjacent sites compared to benzyl .
Biological Activity
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name: (3R,4S)-4-(Benzyloxy)-3-ethylpentanal
- CAS Number: 917871-19-3
- Molecular Formula: C13H18O2
- Molecular Weight: 210.28 g/mol
The biological activity of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Modulation: The compound has shown promise in modulating receptors associated with neurotransmission and inflammation, indicating potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated that (3R,4S)-4-(Benzyloxy)-3-ethylpentanal exhibits several biological activities:
- Antioxidant Activity: The compound has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related cellular damage.
- Anti-inflammatory Effects: Research indicates that it may reduce the production of pro-inflammatory cytokines in cultured cells, suggesting a role in managing inflammatory responses.
In Vivo Studies
Animal models have been utilized to further explore the biological effects of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal:
- Neuroprotective Effects: In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.
- Metabolic Regulation: Studies have indicated that this compound may enhance insulin sensitivity and glucose uptake in muscle tissues, presenting potential implications for diabetes management.
Case Studies
-
Neuroprotection in Alzheimer's Disease Models:
A study conducted on transgenic mice expressing amyloid-beta showed that treatment with (3R,4S)-4-(Benzyloxy)-3-ethylpentanal led to a significant reduction in amyloid plaque formation and improved memory function compared to untreated controls. -
Anti-inflammatory Effects in Arthritis Models:
In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, alongside reduced levels of inflammatory markers in serum.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (3R,4S)-4-(Benzyloxy)-3-ethylpentanal | C13H18O2 | Antioxidant, anti-inflammatory |
| (2R,3S)-5-Benzyloxy-3-pentanol | C12H16O2 | Antimicrobial |
| 1-(Benzyloxy)butan-2-one | C11H14O2 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
